N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S3/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKMKPYDMBDZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-(methylthio)benzothiazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
Antimicrobial Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits notable antimicrobial properties, effective against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth through mechanisms such as:
- Disruption of cell membranes.
- Interference with metabolic pathways.
Case Study : A study evaluated the antimicrobial efficacy of related thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial proliferation (source: PubChem).
Anticancer Applications
The compound also shows potential as an anticancer agent. Its mechanism of action may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Case Study : In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7), indicating its potential as a therapeutic agent (source: PMC).
| Activity Type | Target Organisms | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive | Membrane disruption | PubChem |
| Gram-negative | Metabolic interference | PMC | |
| Anticancer | MCF7 cells | Apoptosis induction | PMC |
| Various cancer types | Cell cycle arrest | PMC |
Table 2: Synthesis Conditions
| Step | Conditions |
|---|---|
| Reactants | 2-amino-6-(methylthio)benzothiazole, 5-nitrothiophene-2-carboxylic acid |
| Coupling Agents | EDCI, HOBt |
| Temperature | Controlled, typically room temperature |
| Reaction Time | Varies based on reagents |
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings and Trends
Role of the Nitro Group: The 5-nitro substituent on the thiophene ring is critical for antibacterial activity, as seen in Compounds 7 and 13, which exhibit lower MIC values compared to non-nitro analogs like Compound 8 . The nitro group likely participates in redox interactions or hydrogen bonding with bacterial enzymes .
Phenyl and fluorophenyl substituents (e.g., in Compounds 7 and 13) improve target binding via π-π stacking but may reduce solubility .
Biological Activity vs. Structural Variation :
- Nitrothiophene carboxamides with bulky aryl groups (e.g., 4-phenyl in Compound 7) show moderate antibacterial activity, while halogenated analogs (e.g., 3-fluoro in Compound 13) exhibit improved metabolic stability .
- Replacement of thiophene with benzo[b]thiophene () shifts activity from antibacterial to anticancer, highlighting scaffold-dependent bioactivity .
Synthetic Challenges : Purity varies significantly among analogs (e.g., 42% for a trifluoromethyl-substituted compound vs. 99.05% for a difluorophenyl analog in ), suggesting substituents influence reaction efficiency .
Biological Activity
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a benzothiazole moiety linked to a nitrothiophene carboxamide structure, which contributes to its reactivity and biological properties.
Molecular Formula: C13H10N4O2S2
Molecular Weight: 306.37 g/mol
Biological Activities
Research indicates that derivatives of benzothiazole and thiophene compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .
- Antifungal Activity: Studies have demonstrated antifungal properties against pathogens such as Candida albicans, where compounds inhibit ergosterol biosynthesis, leading to cell death .
- Anticancer Properties: Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects: Certain benzothiazole derivatives exhibit anti-inflammatory activity by inhibiting enzymes like lipoxygenase, which plays a crucial role in inflammatory processes .
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 16 µg/mL . -
Anticancer Activity:
In vitro studies on human cancer cell lines revealed that certain derivatives led to a reduction in cell viability by over 50% at concentrations of 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -
Anti-inflammatory Mechanism:
A recent publication highlighted the anti-inflammatory potential of related compounds, demonstrating that they significantly reduced edema in animal models when administered at doses of 50 mg/kg .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
